Potassium (3-acetoxypropyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (3-acetoxypropyl)trifluoroborate is an organotrifluoroborate compound with the molecular formula C5H9BF3KO2. It is a crystalline solid that is stable under normal conditions and is used in various chemical reactions, particularly in organic synthesis. This compound is part of a broader class of potassium organotrifluoroborates, which have gained popularity due to their stability and versatility in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (3-acetoxypropyl)trifluoroborate can be synthesized through the reaction of boronic acids with potassium bifluoride. The general reaction involves the conversion of boronic acids (RB(OH)2) to trifluoroborate salts (K[RBF3]) using potassium bifluoride (K[HF2]) . The reaction is typically carried out in an inert atmosphere to prevent moisture from affecting the reaction yield.
Industrial Production Methods
Industrial production of potassium organotrifluoroborates, including this compound, involves scalable procedures that ensure high yields and purity. The process often includes crystallization techniques to purify the product, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
Potassium (3-acetoxypropyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group acts as a nucleophile.
Cross-Coupling Reactions: It is commonly used in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium or nickel catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific substrates and conditions used. In cross-coupling reactions, the primary products are often biaryl compounds or other complex organic molecules .
Scientific Research Applications
Potassium (3-acetoxypropyl)trifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which potassium (3-acetoxypropyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic reagent in chemical reactions. In cross-coupling reactions, the trifluoroborate group undergoes transmetalation with a metal catalyst (e.g., palladium), followed by reductive elimination to form the desired product . This process involves the transfer of the organic group from the boron atom to the metal catalyst, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium ethyltrifluoroborate
Uniqueness
Potassium (3-acetoxypropyl)trifluoroborate is unique due to its specific functional group (3-acetoxypropyl), which provides distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in synthesizing complex organic molecules that require precise control over the reaction conditions and outcomes .
Properties
IUPAC Name |
potassium;3-acetyloxypropyl(trifluoro)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BF3O2.K/c1-5(10)11-4-2-3-6(7,8)9;/h2-4H2,1H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAATYOVRKSCXQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCCOC(=O)C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BF3KO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.